
Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexene ring substituted with an ethyl ester group and a 4-nitroanilino group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate typically involves the esterification of cyclohexene carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The nitroaniline group is introduced through a nucleophilic substitution reaction, where 4-nitroaniline reacts with the esterified cyclohexene derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitroaniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Reduction: Amino derivative of the compound.
Hydrolysis: Carboxylic acid derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling by binding to the receptor’s intracellular domain, thereby suppressing the production of pro-inflammatory cytokines . This makes it a promising candidate for treating inflammatory conditions.
類似化合物との比較
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): Known for its potent anti-inflammatory properties and inhibition of TLR4 signaling.
Cyclohex-1-ene carboxylate derivatives: These compounds share a similar cyclohexene core structure and exhibit various biological activities.
Uniqueness: Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate stands out due to its unique combination of a nitroaniline group and an ethyl ester group, which imparts distinct chemical reactivity and potential biological activities. Its ability to inhibit TLR4 signaling specifically highlights its therapeutic potential in inflammatory diseases.
特性
CAS番号 |
38773-27-2 |
|---|---|
分子式 |
C15H18N2O4 |
分子量 |
290.31 g/mol |
IUPAC名 |
ethyl 2-(4-nitroanilino)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-15(18)13-5-3-4-6-14(13)16-11-7-9-12(10-8-11)17(19)20/h7-10,16H,2-6H2,1H3 |
InChIキー |
GTYQYAUWGDVHAN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
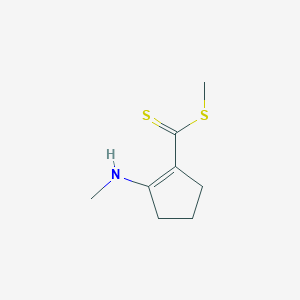

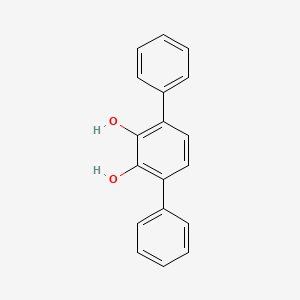
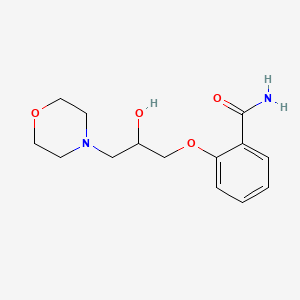
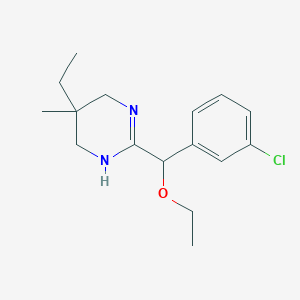
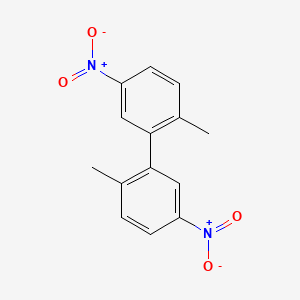
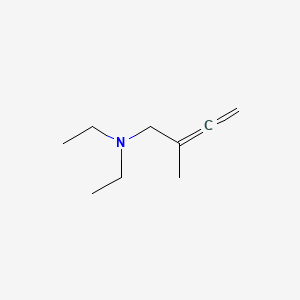

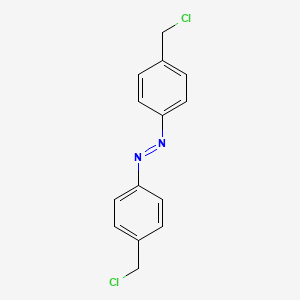
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
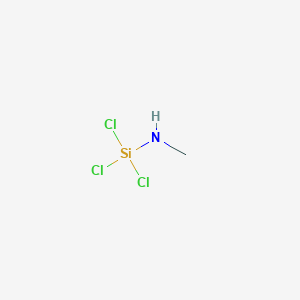

![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
